Btc AM

Description

Propriétés

IUPAC Name |

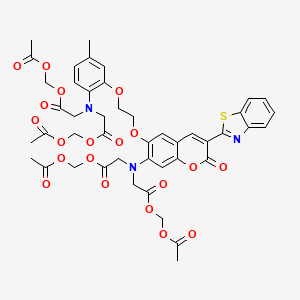

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[3-(1,3-benzothiazol-2-yl)-7-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2-oxochromen-6-yl]oxyethoxy]-4-methylanilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H45N3O20S/c1-26-10-11-34(47(18-40(53)64-22-60-27(2)49)19-41(54)65-23-61-28(3)50)37(14-26)58-12-13-59-38-16-31-15-32(44-46-33-8-6-7-9-39(33)69-44)45(57)68-36(31)17-35(38)48(20-42(55)66-24-62-29(4)51)21-43(56)67-25-63-30(5)52/h6-11,14-17H,12-13,18-25H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHWYIECNPLLVMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=C3C(=C2)C=C(C(=O)O3)C4=NC5=CC=CC=C5S4)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H45N3O20S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

979.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectral Properties and Application of BTC-AM for Intracellular Calcium Measurement

Introduction: Navigating the Landscape of Intracellular Calcium Probes

The precise measurement of intracellular calcium ([Ca²⁺]ᵢ) dynamics is fundamental to understanding a vast array of cellular processes, from signal transduction and muscle contraction to apoptosis and neuroplasticity. Fluorescent indicators remain the cornerstone of these investigations, offering high sensitivity and spatiotemporal resolution. Among the diverse palette of available Ca²⁺ probes, BTC-AM emerges as a specialized tool for quantifying high-level calcium transients.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the spectral properties, mechanism of action, and practical application of BTC-AM. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.

Core Principles of BTC-AM: A Low-Affinity, Ratiometric Indicator

BTC-AM is a cell-permeant fluorescent Ca²⁺ indicator characterized by its low affinity for calcium and its ratiometric excitation properties. The acetoxymethyl (AM) ester moiety renders the molecule lipophilic, allowing for passive diffusion across the plasma membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active, Ca²⁺-sensitive form of the indicator, BTC, in the cytoplasm.[1][2]

The key feature of BTC is its spectral shift upon binding to Ca²⁺. Specifically, the excitation maximum shifts from approximately 480 nm in the Ca²⁺-free state to around 400 nm when saturated with Ca²⁺.[3][4] This ratiometric behavior is a significant advantage as it allows for the quantification of [Ca²⁺]ᵢ by taking the ratio of fluorescence intensities at two different excitation wavelengths, while monitoring emission at a single wavelength (around 530 nm).[5] This ratiometric approach inherently corrects for variations in dye loading, cell thickness, and photobleaching, leading to more robust and quantitative data.[6]

A critical characteristic of BTC is its relatively high dissociation constant (Kd) for Ca²⁺, which is in the range of 7-26 µM.[1][3][7] This low affinity makes BTC particularly well-suited for measuring high intracellular calcium concentrations that would saturate high-affinity indicators like Fura-2.[1][5]

Photophysical and Chemical Properties of BTC

A thorough understanding of the photophysical and chemical properties of a fluorescent probe is paramount for optimal experimental design and data interpretation.

| Property | Value | Source |

| Excitation Wavelength (Ca²⁺-bound) | ~401 nm | [5] |

| Excitation Wavelength (Ca²⁺-free) | ~480 nm | [3][4] |

| Emission Wavelength | ~530 nm | [5] |

| Dissociation Constant (Kd) | ~7-26 µM | [1][3][7] |

| Quantum Yield (Φ) (Ca²⁺-free) | 0.07 | [5] |

| Quantum Yield (Φ) (Ca²⁺-bound) | 0.12 | [5] |

| Extinction Coefficient (ε) | Not readily available in literature | |

| Molecular Weight (BTC-AM) | 979.91 g/mol | [2] |

| Solubility | DMSO | [4] |

Note on Brightness: The brightness of a fluorophore is a product of its extinction coefficient and quantum yield. While the quantum yield of BTC is modest and increases upon calcium binding, the lack of a reported extinction coefficient in the literature prevents a direct calculation of its brightness.[5]

Chemical Structure of BTC-AM

Caption: A generalized workflow for loading cells with BTC-AM.

Ratiometric Calcium Imaging

The setup for ratiometric imaging will depend on the available instrumentation (e.g., fluorescence microscope with a filter wheel or a monochromator, or a plate reader).

-

Excitation: Sequentially excite the sample at ~400 nm (for Ca²⁺-bound BTC) and ~480 nm (for Ca²⁺-free BTC).

-

Emission: Collect the fluorescence emission at ~530 nm for both excitation wavelengths.

-

Image Acquisition: Acquire images or intensity readings at a temporal resolution appropriate for the biological process being studied. It is crucial to minimize phototoxicity and photobleaching by using the lowest possible excitation light intensity and exposure times. [1]

Data Analysis Workflow

The fundamental principle of ratiometric analysis is to calculate the ratio of the fluorescence intensity at the Ca²⁺-bound excitation wavelength to that at the Ca²⁺-free excitation wavelength.

Caption: A workflow for the analysis of ratiometric calcium imaging data.

The Grynkiewicz equation for converting the fluorescence ratio to [Ca²⁺]ᵢ is:

[Ca²⁺]ᵢ = Kd * [(R - Rmin) / (Rmax - R)] * (F_free_480 / F_bound_480)

Where:

-

Kd is the dissociation constant of the indicator.

-

R is the experimental fluorescence ratio (F400/F480).

-

Rmin is the ratio in the absence of Ca²⁺.

-

Rmax is the ratio at saturating Ca²⁺ concentrations.

-

F_free_480 / F_bound_480 is the ratio of fluorescence intensities at 480 nm for the Ca²⁺-free and Ca²⁺-bound forms of the indicator.

Calibration experiments using ionophores (e.g., ionomycin) and Ca²⁺/EGTA buffers are required to determine Rmin, Rmax, and the fluorescence intensity ratio at 480 nm.

Comparative Analysis with Other Calcium Indicators

The choice of a calcium indicator is dictated by the specific experimental question. BTC's low affinity makes it a valuable tool in a specific niche.

| Indicator | Type | Kd (µM) | Excitation (nm) | Emission (nm) | Advantages | Disadvantages |

| BTC | Ratiometric (Excitation) | 7-26 | ~400/480 | ~530 | Good for high [Ca²⁺], Ratiometric | Modest dynamic range, Photodamage susceptibility, pH sensitive [7] |

| Fura-2 | Ratiometric (Excitation) | ~0.14 | ~340/380 | ~510 | High affinity, Ratiometric, Well-established | UV excitation can be phototoxic |

| Indo-1 | Ratiometric (Emission) | ~0.23 | ~350 | ~405/485 | High affinity, Ratiometric (emission) | UV excitation, Photounstable [6] |

| Fluo-4 | Single Wavelength | ~0.35 | ~494 | ~516 | High fluorescence increase, Visible light excitation | Not ratiometric, susceptible to loading artifacts |

Troubleshooting and Expert Insights

-

Low Signal-to-Noise Ratio: This can be due to inefficient loading or low dye concentration. Optimize the loading time, temperature, and BTC-AM concentration. Ensure the proper use of Pluronic™ F-127 to aid in dye solubilization.

-

Dye Leakage: If the fluorescence signal decreases over time, this may indicate dye leakage. The inclusion of probenecid in the loading and imaging buffer can mitigate this issue by inhibiting organic anion transporters.

-

Phototoxicity and Photobleaching: BTC can be susceptible to photodamage. [7]It is crucial to use the lowest possible excitation light intensity and exposure times. Consider using a neutral density filter to attenuate the excitation light. A study on cultured neurons showed that BTC can become unresponsive to [Ca²⁺]ᵢ under routine imaging conditions due to cumulative fluorescence illumination, which can be minimized by attenuating light intensity or duration. [1]* Substantial Calcium-Independent Fluorescence: BTC-AM has been reported to have significant fluorescence that is independent of calcium concentration at all excitation wavelengths. [1]This can affect the dynamic range of the measurements. Careful background subtraction and calibration are essential.

-

pH Sensitivity: The fluorescence of BTC can be sensitive to changes in pH. [7]It is important to maintain a stable physiological pH throughout the experiment by using a well-buffered medium.

Conclusion: The Strategic Application of BTC-AM

BTC-AM is a powerful, albeit specialized, tool in the arsenal of the cell biologist. Its low affinity for calcium and ratiometric properties make it an excellent choice for the quantitative measurement of high-concentration calcium transients that would otherwise saturate more common, high-affinity indicators. By understanding its spectral properties, adhering to rigorous experimental protocols, and being mindful of its limitations, researchers can leverage BTC-AM to gain valuable insights into the intricate world of intracellular calcium signaling.

References

- Hyrc, K. L., Bownik, J. M., & Goldberg, M. P. (1998).

-

Andor. (n.d.). How Does Calcium Imaging Work | Calcium Indicators. Andor Technology. Retrieved from [Link]

- Iatridou, H., Foukaraki, E., Kuhn, M. A., Marcus, E. M., Haugland, R. P., & Katerinopoulos, H. E. (1994). The development of a new family of intracellular calcium probes. Cell Calcium, 15(2), 190–198.

-

Iatridou, H., Foukaraki, E., Kuhn, M. A., Marcus, E. M., Haugland, R. P., & Katerinopoulos, H. E. (1994). The development of a new family of intracellular calcium probes. Cell Calcium, 15(2), 190-198. [Link]

- Hyrc, K. L., Bownik, J. M., & Goldberg, M. P. (2000). Ionic selectivity of low-affinity ratiometric calcium indicators: mag-Fura-2, Fura-2FF and BTC. Cell Calcium, 27(2), 75–86.

Sources

- 1. Neuronal free calcium measurement using BTC/AM, a low affinity calcium indicator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. BTC, AM *CAS 176767-94-5* | AAT Bioquest [aatbio.com]

- 5. The development of a new family of intracellular calcium probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Section 1: Foundational Principles of BTC AM in Calcium Imaging

An In-depth Technical Guide on the Application of BTC AM in Neuronal Calcium Imaging

For Researchers, Scientists, and Drug Development Professionals

Calcium ions (Ca²⁺) are pivotal second messengers in neurons, orchestrating a vast array of cellular processes ranging from neurotransmitter release and synaptic plasticity to gene expression.[1][2] The ability to accurately quantify intracellular calcium dynamics is therefore fundamental to understanding the intricate workings of the nervous system. Fluorescent indicators are indispensable tools for visualizing these dynamics, broadly categorized into chemical dyes and genetically encoded calcium indicators (GECIs).[2][3]

BTC AM falls into the category of chemical indicators, specifically as a ratiometric fluorescent dye. The acetoxymethyl (AM) ester moiety renders the molecule lipophilic, allowing it to passively traverse the cell membrane. Once inside the neuron, intracellular esterases cleave the AM groups, liberating the active, membrane-impermeant form of the indicator (BTC).[1][4] This enzymatic activation effectively traps the dye within the cell.[1]

The Ratiometric Advantage

Ratiometric indicators like BTC and Fura-2 offer a distinct advantage over single-wavelength indicators such as Fluo-4.[1][5] They exhibit a shift in their fluorescence excitation or emission spectrum upon binding to Ca²⁺.[1][5] By capturing the fluorescence at two different wavelengths and calculating their intensity ratio, it is possible to determine the intracellular Ca²⁺ concentration with high accuracy.[5] This ratiometric measurement inherently corrects for variations in dye concentration, cell thickness, and photobleaching, which can otherwise confound the interpretation of data from single-wavelength dyes.[5]

BTC is a dual-excitation ratiometric indicator.[6] While some literature suggests it can be used with dual-emission readouts, its primary characterization is based on changes in fluorescence intensity when excited at two different wavelengths. Specifically, the Ca²⁺-bound form of BTC is optimally excited at a different wavelength than the Ca²⁺-free form.

Figure 1: Cellular uptake and activation of BTC AM.

Section 2: In-Depth Experimental Protocol

This section provides a detailed workflow for loading cultured neurons with BTC AM and subsequent imaging.

Reagents and Stock Solutions:

-

BTC AM (Molecular Weight: ~980 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127, 20% solution in DMSO

-

Hanks' Balanced Salt Solution (HBSS) or desired physiological buffer

-

Probenecid (optional)

Stock Solution Preparation:

-

BTC AM Stock (1 mM): Dissolve 1 mg of BTC AM in 1.02 mL of anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.

-

Pluronic® F-127 (20% w/v): This is often supplied as a ready-to-use solution. If starting from a solid, dissolve 200 mg in 1 mL of anhydrous DMSO. Store at room temperature.[7][8]

-

Probenecid Stock (100 mM): Dissolve 28.5 mg of probenecid in 1 mL of 1 M NaOH. Adjust the pH to 7.4 with HCl and bring the final volume to 10 mL with the imaging buffer.

Step-by-Step Loading and Imaging Protocol:

-

Prepare Loading Buffer:

-

For a final BTC AM concentration of 5 µM, add 5 µL of the 1 mM BTC AM stock to 1 mL of your imaging buffer (e.g., HBSS).

-

To aid in the dispersion of the lipophilic BTC AM in the aqueous buffer, add 2.5 µL of the 20% Pluronic® F-127 solution (final concentration 0.05%).[7][8]

-

(Optional) If dye extrusion is a concern in your cell type (e.g., CHO, HeLa cells), add probenecid to the loading buffer at a final concentration of 1-2.5 mM.[9][10] Probenecid inhibits organic anion transporters that can actively pump the dye out of the cell.[9][10]

-

Vortex the solution thoroughly.

-

-

Cell Loading:

-

Aspirate the culture medium from the neuronal culture.

-

Wash the cells gently twice with pre-warmed imaging buffer.

-

Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C, protected from light.

-

-

De-esterification:

-

Remove the loading buffer and wash the cells twice with fresh, pre-warmed imaging buffer.

-

Incubate the cells for an additional 30 minutes at room temperature in the dark to ensure complete cleavage of the AM esters by intracellular esterases.

-

-

Calcium Imaging:

-

Mount the culture dish on a fluorescence microscope equipped for ratiometric imaging.

-

Excite the cells alternately at approximately 400 nm and 485 nm and collect the emission at around 510 nm.[6]

-

Record the fluorescence intensity at each excitation wavelength over the course of your experiment.

-

Figure 2: Experimental workflow for neuronal calcium imaging with BTC AM.

Section 3: Data Analysis and Interpretation

The cornerstone of quantitative calcium imaging with BTC is the ratiometric calculation. The ratio (R) of the fluorescence intensities from the two excitation wavelengths is calculated for each time point. This ratio is then used to determine the intracellular calcium concentration ([Ca²⁺]ᵢ) using the Grynkiewicz equation:[11][12]

[Ca²⁺]ᵢ = Kₑ * [(R - Rₘᵢₙ) / (Rₘₐₓ - R)] * (Sₑ₂ / Sₑ₁)

Where:

-

Kₑ: The effective dissociation constant of BTC for Ca²⁺. BTC is a low-affinity indicator with a Kₑ in the micromolar range (~7-26 µM), making it suitable for measuring moderate to high calcium concentrations.[6]

-

R: The measured fluorescence ratio.

-

Rₘᵢₙ: The ratio in the absence of Ca²⁺.

-

Rₘₐₓ: The ratio at saturating Ca²⁺ levels.

-

Sₑ₂ / Sₑ₁: A correction factor for the fluorescence of the Ca²⁺-free and Ca²⁺-bound forms of the dye at the second excitation wavelength.

Accurate determination of Rₘᵢₙ and Rₘₐₓ requires in situ calibration at the end of each experiment.

Section 4: Comparative Analysis and Considerations

The choice of calcium indicator is critical and depends on the specific experimental question.

| Feature | BTC AM | Fura-2 AM | Fluo-4 AM |

| Indicator Type | Ratiometric (Excitation)[6] | Ratiometric (Excitation)[1][13] | Single-Wavelength[1] |

| Excitation (nm) | ~400 / ~485[6] | ~340 / ~380[1][13] | ~494[1] |

| Emission (nm) | ~510 | ~510[13] | ~516[1] |

| Kₑ | ~7-26 µM[6] | ~145 nM | ~345 nM |

| Key Advantage | Suitable for high [Ca²⁺] measurements.[6] | "Gold standard" for quantitative imaging.[5] | High signal-to-noise ratio. |

| Key Limitation | Lower affinity may not detect subtle Ca²⁺ changes.[13] | Requires UV excitation, potential for phototoxicity.[1][14] | Susceptible to artifacts from dye loading and photobleaching.[5] |

Section 5: Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low fluorescence signal | Incomplete hydrolysis of AM esters. | Ensure adequate de-esterification time (at least 30 minutes). |

| Poor dye loading. | Optimize loading time and concentration. Ensure Pluronic F-127 is used. | |

| High background fluorescence | Incomplete removal of extracellular dye. | Perform thorough washes after the loading step. |

| Dye extrusion. | Use probenecid in the loading and imaging buffers.[9][10] | |

| Compartmentalization of the dye | Accumulation in organelles. | Lower the loading temperature or reduce the loading time. |

| Signal loss over time | Phototoxicity or photobleaching. | Reduce the intensity and duration of excitation light.[6] |

References

-

Andor - Oxford Instruments. (n.d.). How Does Calcium Imaging Work | Calcium Indicators. Retrieved from [Link]

- Hyrc, K. L., Bownik, J. M., & Goldberg, M. P. (1998).

-

Springer Nature Experiments. (n.d.). Calcium Imaging Protocols and Methods. Retrieved from [Link]

- Verma, A., Kumar, D., Kumar, A., & Kumar, P. (2023). Calcium imaging: a technique to monitor calcium dynamics in biological systems. 3 Biotech, 13(3), 101.

-

JoVE. (2022, September 12). In Vivo Neuronal Calcium Imaging | Protocol Preview [Video]. YouTube. [Link]

- Grynkiewicz, G., Poenie, M., & Tsien, R. Y. (1985). A new generation of Ca2+ indicators with greatly improved fluorescence properties. The Journal of biological chemistry, 260(6), 3440–3450.

- Barreto-Chang, O. L., & Dolmetsch, R. E. (2009). Calcium imaging of cortical neurons using Fura-2 AM. Journal of visualized experiments : JoVE, (23), 1067.

- Schwaller, B. (2010). A new generation of calcium indicators with greatly improved fluorescence properties. Cold Spring Harbor protocols, 2010(3), pdb.prot5379.

Sources

- 1. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]

- 2. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Calcium imaging: a technique to monitor calcium dynamics in biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. What's A Ratiometric Indicator - Nordic Biosite [nordicbiosite.com]

- 6. Neuronal free calcium measurement using BTC/AM, a low affinity calcium indicator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. people.biology.ucsd.edu [people.biology.ucsd.edu]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Why is probenecid used to conduct calcium flux assays when using fluorescent calcium indicators in certain cell types? | AAT Bioquest [aatbio.com]

- 10. Why do CHO cells require the use of probenecid in calcium assays? | AAT Bioquest [aatbio.com]

- 11. DETERMINING CALCIUM CONCENTRATION IN HETEROGENEOUS MODEL SYSTEMS USING MULTIPLE INDICATORS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Ratiometric Calcium Indicators | AAT Bioquest [aatbio.com]

- 14. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

Measuring High Concentration Calcium Dynamics in Smooth Muscle Cells: An In-depth Technical Guide to Using BTC-AM

For researchers, scientists, and drug development professionals investigating the intricate signaling pathways of smooth muscle cells, accurately measuring intracellular calcium ([Ca2+]) dynamics is paramount. While a variety of fluorescent indicators are available, monitoring the high [Ca2+] transients often associated with smooth muscle contraction requires a probe with low calcium affinity. This guide provides a comprehensive, in-depth exploration of BTC-AM, a ratiometric calcium indicator well-suited for this purpose. Here, we move beyond a simple recitation of steps to explain the underlying principles and critical considerations for its successful implementation in smooth muscle cell research.

Understanding BTC-AM: The Right Tool for the Job

BTC is a low-affinity, ratiometric fluorescent calcium indicator, making it an excellent choice for measuring [Ca2+] in the micromolar range, a concentration often encountered during smooth muscle cell activation. Unlike high-affinity indicators like Fura-2, which can become saturated during peak calcium release, BTC provides a more accurate representation of these high concentration dynamics.

Key Properties of BTC:

| Property | Value/Characteristic | Significance for Smooth Muscle Calcium Imaging |

| Dissociation Constant (Kd) | ~7-26 µM | Ideal for measuring the high calcium concentrations that trigger smooth muscle contraction without saturation. |

| Excitation Wavelengths | ~400 nm (Ca2+-free) / ~485 nm (Ca2+-bound) | Ratiometric measurements minimize artifacts from uneven dye loading, photobleaching, and cell thickness. |

| Emission Wavelength | ~525 nm | Compatible with standard fluorescence microscopy filter sets. |

| Magnesium (Mg2+) Sensitivity | Low | Reduces interference from intracellular Mg2+, which is present at high concentrations. |

BTC is supplied as an acetoxymethyl (AM) ester, BTC-AM. This modification renders the molecule lipophilic, allowing it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now membrane-impermeant BTC in the cytoplasm.

Foundational Knowledge: Calcium Signaling in Smooth Muscle Cells

A thorough understanding of the physiological context is crucial for interpreting [Ca2+] measurements. In smooth muscle cells, increases in cytosolic calcium, which trigger contraction, are primarily driven by two sources:

-

Calcium influx from the extracellular space: This occurs through voltage-dependent calcium channels (VDCCs) and other non-selective cation channels in the plasma membrane.

-

Calcium release from internal stores: The sarcoplasmic reticulum (SR) is the main intracellular calcium store in smooth muscle cells. Calcium is released from the SR via two key types of channels: ryanodine receptors (RyRs) and inositol 1,4,5-trisphosphate receptors (IP3Rs).

The interplay between these two sources, as well as the subsequent mechanisms for calcium extrusion and sequestration, creates complex spatial and temporal calcium signals that regulate a wide array of smooth muscle functions.

The Core Protocol: Loading Smooth Muscle Cells with BTC-AM

This protocol provides a robust starting point for loading primary and cultured smooth muscle cells with BTC-AM. However, as with any biological experiment, optimization for your specific cell type and experimental conditions is essential.

Reagent Preparation

-

BTC-AM Stock Solution (1-5 mM): Dissolve BTC-AM in high-quality, anhydrous dimethyl sulfoxide (DMSO). Store at -20°C, protected from light and moisture.

-

Pluronic F-127 Stock Solution (20% w/v): Dissolve Pluronic F-127 in DMSO. This non-ionic detergent helps to disperse the water-insoluble BTC-AM in the aqueous loading buffer.

-

Loading Buffer: A physiological salt solution such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline, pH 7.2-7.4.

Step-by-Step Loading Procedure

-

Cell Preparation: Plate smooth muscle cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy. Ensure cells are healthy and sub-confluent.

-

Prepare Loading Solution:

-

For a final BTC-AM concentration of 2-10 µM, first mix an equal volume of the BTC-AM stock solution and the 20% Pluronic F-127 stock solution.

-

Immediately before use, dilute this mixture into the pre-warmed loading buffer to the desired final concentration. The final concentration of Pluronic F-127 should be around 0.02-0.1%.

-

-

Cell Loading:

-

Remove the culture medium from the cells and wash once with the loading buffer.

-

Add the BTC-AM loading solution to the cells.

-

Incubate for 30-60 minutes at room temperature or 37°C. The optimal time and temperature should be determined empirically. Lower temperatures can sometimes reduce dye compartmentalization.

-

-

De-esterification:

-

After loading, wash the cells twice with fresh, pre-warmed loading buffer to remove extracellular BTC-AM.

-

Incubate the cells in fresh loading buffer for an additional 30 minutes at the same temperature to allow for complete de-esterification of the AM ester by intracellular esterases.

-

-

Ready for Imaging: The cells are now loaded with BTC and ready for calcium imaging experiments.

dot graph TD { A[Start: BTC-AM in DMSO] --> B{Mix with Pluronic F-127}; B --> C{Dilute in Loading Buffer}; C --> D[Incubate with Smooth Muscle Cells]; D --> E{De-esterification by Intracellular Esterases}; E --> F[Wash to Remove Extracellular Dye]; F --> G[Ready for Ratiometric Imaging]; }

Experimental Workflow for BTC-AM Loading

Data Acquisition: Best Practices for Fluorescence Microscopy

Proper microscope setup is critical for obtaining high-quality ratiometric data.

-

Excitation: Use a light source and filter set that can rapidly alternate between the two excitation wavelengths for BTC (~400 nm and ~485 nm).

-

Emission: Use a filter that allows for the collection of emitted light at ~525 nm.

-

Image Acquisition: Acquire pairs of images, one for each excitation wavelength, in rapid succession to accurately capture dynamic changes in [Ca2+].

-

Minimize Phototoxicity: BTC can be susceptible to photodamage, which can lead to a loss of fluorescence and responsiveness to calcium. To mitigate this, use the lowest possible excitation light intensity and exposure time that still provides a good signal-to-noise ratio.

Data Analysis: From Fluorescence Ratios to Calcium Concentrations

The ratiometric nature of BTC allows for the conversion of fluorescence intensity ratios into absolute calcium concentrations using the Grynkiewicz equation:

[Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax380 / Fmin380)

Where:

-

[Ca²⁺] is the intracellular calcium concentration.

-

Kd is the effective dissociation constant of BTC for Ca²⁺ in the intracellular environment.

-

R is the ratio of the fluorescence intensity at the two excitation wavelengths (I400 / I485).

-

Rmin is the ratio in the absence of calcium.

-

Rmax is the ratio at saturating calcium concentrations.

-

Fmax380 / Fmin380 is the ratio of fluorescence intensities at the calcium-insensitive excitation wavelength (~380 nm, the isosbestic point for Fura-2, often used as a reference) at Rmin and Rmax. For BTC, a similar correction factor at its isosbestic point should be determined.

In Situ Calibration: The Key to Accurate Quantification

To obtain accurate absolute [Ca2+] values, it is crucial to perform an in situ calibration to determine Rmin, Rmax, and the effective Kd under your experimental conditions.

Protocol for In Situ Calibration:

-

Rmin Determination: At the end of an experiment, expose the BTC-loaded cells to a calcium-free buffer containing a calcium chelator like EGTA (e.g., 5-10 mM) and a calcium ionophore (e.g., ionomycin, 5-10 µM) to deplete intracellular calcium. The resulting fluorescence ratio is Rmin.

-

Rmax Determination: Subsequently, perfuse the cells with a high calcium buffer (e.g., 10-20 mM Ca²⁺) containing the same calcium ionophore. The resulting fluorescence ratio is Rmax.

dot graph TD { subgraph "Experimental Data Acquisition" A[Acquire Image at 400 nm Excitation] --> C; B[Acquire Image at 485 nm Excitation] --> C; C[Calculate Ratio (R = I_400 / I_485)] --> D; end subgraph "In Situ Calibration" E[Determine R_min (Ca2+-free)] --> G; F[Determine R_max (Ca2+-saturating)] --> G; end subgraph "Calculation" D --> H{Grynkiewicz Equation}; G --> H; I[Known Kd of BTC] --> H; H --> J[Absolute [Ca2+]]; end }

Data Analysis Workflow for Ratiometric Calcium Imaging

Troubleshooting and Critical Considerations

-

Compartmentalization: In some cell types, AM esters can accumulate in organelles such as mitochondria, leading to a non-uniform cytosolic distribution. This can be assessed by co-loading with a mitochondrial-specific dye. Lowering the loading temperature may help to minimize this issue.

-

Photobleaching: As mentioned, BTC can be prone to photobleaching. Use neutral density filters to attenuate the excitation light and keep exposure times to a minimum.

-

pH Sensitivity: The fluorescence of BTC can be sensitive to changes in intracellular pH. It is important to maintain a stable intracellular pH during experiments, or to perform control experiments to assess the impact of any pH changes.

-

Incomplete De-esterification: Incomplete cleavage of the AM esters can result in a high background fluorescence that is unresponsive to calcium. Ensure an adequate de-esterification period after loading.

Conclusion: Harnessing the Power of BTC-AM in Smooth Muscle Research

BTC-AM is a powerful tool for investigating the high concentration calcium dynamics that are fundamental to smooth muscle cell function. By understanding the principles of its use, from the intricacies of smooth muscle calcium signaling to the practicalities of loading, imaging, and calibration, researchers can unlock a wealth of information about the physiological and pathophysiological processes governed by this ubiquitous second messenger. This guide provides the foundational knowledge and practical protocols to empower scientists to confidently and accurately measure calcium in smooth muscle cells, paving the way for new discoveries in cardiovascular and respiratory physiology, pharmacology, and beyond.

References

-

Hill-Eubanks, D. C., Werner, M. E., Heppner, T. J., & Nelson, M. T. (2011). Calcium signaling in smooth muscle. Cold Spring Harbor Perspectives in Biology, 3(8), a004549. [Link]

-

Hyrc, K. L., Bownik, J. M., & Goldberg, M. P. (2000). Neuronal free calcium measurement using BTC/AM, a low affinity calcium indicator. Cell Calcium, 27(2), 75–86. [Link]

-

Grynkiewicz, G., Poenie, M., & Tsien, R. Y. (1985). A new generation of Ca2+ indicators with greatly improved fluorescence properties. The Journal of Biological Chemistry, 260(6), 3440–3450. [Link]

-

Kao, J. P. (2010). Practical aspects of measuring [Ca2+] with fluorescent indicators. Methods in cell biology, 99, 113–152. [Link]

-

Hyrc, K. L., Bownik, J. M., & Goldberg, M. P. (2000). Ionic selectivity of low-affinity ratiometric calcium indicators: mag-Fura-2, Fura-2FF and BTC. Cell Calcium, 27(2), 75–86. [Link]

Navigating the Calcium Blaze: An In-depth Technical Guide to Low-Affinity Indicators for High Concentration Ranges

For researchers, scientists, and drug development professionals, accurately measuring intracellular calcium (Ca²⁺) is paramount. While a plethora of high-affinity fluorescent indicators have been developed for monitoring the subtle fluctuations of cytosolic Ca²⁺, a significant challenge arises when investigating cellular compartments or events characterized by massive Ca²⁺ influxes. In these high-concentration environments, such as the endoplasmic reticulum (ER), sarcoplasmic reticulum (SR), mitochondria, or during neuronal excitotoxicity and muscle contraction, high-affinity indicators become rapidly saturated, rendering them ineffective. This guide provides an in-depth exploration of low-affinity Ca²⁺ indicators, offering the technical insights and field-proven expertise necessary to navigate these challenging experimental landscapes.

The Rationale for Low-Affinity Indicators: Beyond the Cytosolic Realm

Intracellular Ca²⁺ concentrations are tightly regulated, with resting cytosolic levels typically maintained around 100 nM. However, within organelles like the ER and SR, Ca²⁺ is stored at concentrations that can reach the high micromolar to even millimolar range. Similarly, physiological events such as forceful muscle contraction or pathological conditions like glutamate-induced excitotoxicity can lead to transient cytosolic Ca²⁺ spikes well into the tens or hundreds of micromolar.

The core principle behind indicator selection lies in the dissociation constant (K_d), which represents the Ca²⁺ concentration at which half of the indicator molecules are bound to Ca²⁺. To accurately report on Ca²⁺ dynamics, the indicator's K_d should be near the expected Ca²⁺ concentration. High-affinity indicators, with K_d values in the nanomolar range, are ideal for resting cytosolic measurements but become fully saturated and non-responsive at higher concentrations. Low-affinity indicators, with K_d values in the micromolar to millimolar range, are therefore essential tools for resolving these large Ca²⁺ transients without signal saturation.[1]

The selection of an appropriate indicator is a critical experimental decision, guided by the principle that the measurable range of an indicator is typically between 0.1 and 10 times its K_d.[1] This ensures a linear and interpretable relationship between fluorescence and Ca²⁺ concentration.

A Curated Arsenal of Low-Affinity Indicators

The toolkit for measuring high Ca²⁺ concentrations encompasses both synthetic chemical dyes and genetically encoded calcium indicators (GECIs). The choice between these two classes depends on the specific experimental requirements, including the desired localization, duration of the experiment, and the need for cell-type specificity.

Low-Affinity Chemical Indicators

Chemical indicators offer the advantage of rapid and straightforward loading into a wide variety of cell types.[2] They are typically introduced as cell-permeant acetoxymethyl (AM) esters, which are cleaved by intracellular esterases to trap the active indicator inside the cell.[2]

| Indicator | K_d (µM) | Excitation (nm) | Emission (nm) | Key Characteristics & Applications |

| Fluo-5N | ~90 | 494 | 516 | Very low affinity, suitable for mM Ca²⁺ ranges, used for monitoring ER/SR Ca²⁺.[3] |

| Mag-Fluo-4 | ~22 - 81* | 494 | 516 | Fast kinetics, making it suitable for tracking rapid transients like in skeletal muscle.[3][4] Note: K_d is sensitive to Mg²⁺ concentration. |

| Fluo-4FF | ~9.7 | 494 | 516 | A lower-affinity version of Fluo-4 for µM Ca²⁺ levels.[3] |

| Fluo-8FF™ | ~10 | 492 | 514 | Lower affinity analog of Fluo-8®, suitable for high µM Ca²⁺ ranges.[5] |

| Fluo-8L™ | ~1.86 | 492 | 514 | A slightly higher affinity than Fluo-8FF™, for mid-µM Ca²⁺ levels.[5] |

| Rhod-5N | ~19 | 553 | 576 | Red-shifted spectra to reduce autofluorescence and for multiplexing with green fluorophores.[6] |

| Rhod-FF | ~320 | 553 | 576 | Very low affinity red-shifted indicator for high µM to mM Ca²⁺.[6] |

| Calcium Green-5N | ~14 | 503 | 530 | Suitable for tracking the kinetics of rapid Ca²⁺ dynamics up to at least 50 µM.[5] |

| Fura-2FF | ~6 | 335/363 | 512 | Ratiometric indicator, allowing for more precise quantitative measurements.[6] |

| Mag-Fura-2 | ~20 | 335/371 | 510 | Ratiometric, but with significant Mg²⁺ sensitivity.[6] |

*The K_d of Mag-Fluo-4 is reported as ~22 µM in the absence of Mg²⁺, but can be as high as ~81 µM in the presence of 1 mM Mg²⁺, highlighting the importance of in situ calibration.[4]

Low-Affinity Genetically Encoded Calcium Indicators (GECIs)

GECIs are proteins that fluoresce upon Ca²⁺ binding and can be targeted to specific subcellular compartments or cell types through genetic engineering.[7] This offers a significant advantage over chemical dyes, which can be difficult to localize precisely.[2]

While many popular GECIs like the GCaMP series are high-affinity, several strategies have been employed to develop low-affinity variants suitable for high Ca²⁺ environments:

-

CEPIA (Calcium-measuring Organelle-entrapped Protein Indicator) Family: These indicators are specifically designed for organelle-luminal Ca²⁺ measurements. For instance, G-CEPIA1er (Green-CEPIA for ER) has a K_d of ~65 µM, making it well-suited for the ER lumen.

-

Low-Affinity GCaMP Variants: Mutations in the Ca²⁺-binding domains of GCaMPs can reduce their affinity. A notable example is a low-affinity GCaMP3 variant, termed GCaMPer, which has been successfully targeted to the ER to monitor its Ca²⁺ dynamics.[7][8] This was achieved by introducing specific mutations (D324G, D360G, D397G, D435G) into the EF-hand motifs of GCaMP3.[8]

-

Low-Affinity Pericams: Pericams are another class of GECIs, and low-affinity versions have been developed and used to quantify the high Ca²⁺ microdomains at the ER-mitochondrial interface.

Experimental Design and Protocols: A Self-Validating System

The trustworthiness of data obtained with low-affinity indicators hinges on meticulous experimental design and execution. The following sections provide detailed protocols and the rationale behind key experimental choices.

Loading Low-Affinity Chemical Indicators

The most common method for loading chemical indicators is through their AM ester forms. The following is a general protocol that should be optimized for your specific cell type and indicator.

Detailed Protocol for Loading Fluo-5N AM for ER Ca²⁺ Measurement:

This protocol is adapted for targeting the ER, which often requires a slightly higher concentration and careful washing to remove cytosolic dye.

-

Reagent Preparation:

-

Loading:

-

For a 35 mm dish of adherent cells, prepare a loading solution by diluting the Fluo-5N AM stock solution into the physiological buffer to a final concentration of 2-5 µM.[10] The final concentration of Pluronic F-127 should be between 0.02% and 0.04%.[10]

-

Replace the cell culture medium with the loading solution and incubate for 30-60 minutes at 37°C.

-

-

Washing and De-esterification:

-

Wash the cells 2-3 times with the physiological buffer to remove extracellular dye.

-

To specifically measure ER Ca²⁺, the cytosolic component of the dye can be removed by transient permeabilization of the plasma membrane with a low concentration of a gentle detergent like saponin or digitonin, followed by washing. Alternatively, for patch-clamp experiments, the cytosolic dye will diffuse into the pipette.

-

Incubate the cells for an additional 30 minutes in the physiological buffer to allow for complete de-esterification of the AM ester by intracellular esterases.

-

Targeted-Esterase Induced Dye Loading (TED): A more elegant approach for ER loading involves the expression of an ER-targeted carboxylesterase.[2][9][11] This enzyme efficiently cleaves the AM esters of low-affinity indicators specifically within the ER lumen, leading to their accumulation in this organelle.[2][9]

In Situ Calibration: The Key to Quantitative Measurement

The properties of fluorescent indicators, particularly their K_d, can be significantly altered by the intracellular environment (e.g., viscosity, protein binding, ionic strength). Therefore, for accurate quantitative measurements, in situ calibration is essential. The following protocol outlines a method using ionophores to equilibrate intracellular and extracellular Ca²⁺ concentrations.

Protocol for In Situ Calibration of Single-Wavelength Indicators:

-

Prepare Calibration Buffers:

-

Prepare a "zero Ca²⁺" buffer (e.g., HBSS with 10 mM EGTA and no added Ca²⁺) and a "saturating Ca²⁺" buffer (e.g., HBSS with 10 mM Ca²⁺).

-

By mixing these two buffers in different ratios, a series of calibration buffers with known free Ca²⁺ concentrations can be prepared.

-

-

Determine F_max and F_min:

-

After loading the cells with the indicator as described above, perfuse the cells with the saturating Ca²⁺ buffer containing a Ca²⁺ ionophore (e.g., 5-10 µM ionomycin or A23187). This will allow the extracellular Ca²⁺ to flood the cell and saturate the indicator, providing the maximum fluorescence signal (F_max).

-

Next, perfuse the cells with the zero Ca²⁺ buffer, still in the presence of the ionophore. This will chelate all the Ca²⁺, yielding the minimum fluorescence signal (F_min).

-

-

Calculate Ca²⁺ Concentration:

-

The intracellular Ca²⁺ concentration ([Ca²⁺]_i) can then be calculated from the fluorescence of the experimental sample (F) using the Grynkiewicz equation:

[Ca²⁺]_i = K_d * [(F - F_min) / (F_max - F)]

Where K_d is the dissociation constant of the indicator.

-

Field-Proven Insights: Causality in Experimental Choices

-

Studying Rapid Ca²⁺ Transients in Muscle: For applications like monitoring Ca²⁺ release from the sarcoplasmic reticulum during muscle contraction, the kinetics of the indicator are as important as its affinity. A study comparing several low-affinity indicators found that OGB-5N, Fluo-5N, and Rhod-5N did not accurately track the rapid Ca²⁺ transients, while Mag-fluo-4's fluorescence change mirrored that of a trusted fast indicator, furaptra.[3][4] This makes Mag-fluo-4 a superior choice for studies where kinetic fidelity is paramount.[3][4] The rationale here is that a slow off-rate (k_off) would artificially prolong the observed Ca²⁺ signal.

-

Multiplexing and Reducing Autofluorescence: In experiments involving other green fluorescent reporters (e.g., GFP-tagged proteins) or in tissues with high autofluorescence in the green spectrum, red-shifted indicators like Rhod-5N are invaluable.[5] Their longer excitation and emission wavelengths minimize spectral overlap and background noise, leading to a better signal-to-noise ratio.

-

Quantitative Accuracy with Ratiometric Dyes: When the absolute quantification of Ca²⁺ concentration is critical, ratiometric indicators like Fura-2FF are preferred.[6] The ratiometric measurement corrects for variations in dye loading, cell thickness, and photobleaching, which can confound measurements with single-wavelength indicators.[1]

Troubleshooting Common Challenges

-

Problem: Low Signal or Poor Dye Loading.

-

Cause: Inefficient AM ester hydrolysis, dye extrusion, or low indicator concentration.

-

Solution: Optimize loading time and temperature. Ensure the use of high-quality, anhydrous DMSO for the stock solution. The addition of Pluronic F-127 can aid in dye solubilization.[2] For some cell types, organic anion transporter inhibitors like probenecid can reduce dye leakage.[10]

-

-

Problem: Indicator Saturation.

-

Cause: The Ca²⁺ concentration exceeds the linear range of the indicator.

-

Solution: Choose an indicator with a lower affinity (higher K_d). If using a GECI, consider expressing a lower-affinity variant.

-

-

Problem: Phototoxicity and Photobleaching.

-

Cause: Excessive excitation light intensity or duration.

-

Solution: Minimize exposure time and use the lowest possible excitation intensity. For long-term imaging, red-shifted indicators are generally less phototoxic.

-

-

Problem: Compartmentalization of Chemical Dyes.

-

Cause: Dyes can accumulate in organelles like mitochondria, leading to artifacts.

-

Solution: Lowering the loading temperature may reduce compartmentalization. Alternatively, using GECIs with specific targeting sequences provides a more robust solution.

-

Conclusion: Illuminating High-Concentration Calcium Dynamics

Low-affinity Ca²⁺ indicators are indispensable tools for probing the intricate roles of calcium in cellular compartments and during physiological processes characterized by large Ca²⁺ fluxes. A thorough understanding of their properties, coupled with meticulous experimental design and execution, is crucial for obtaining reliable and quantitative data. By carefully selecting the appropriate indicator based on its affinity, kinetics, and spectral properties, and by implementing robust loading and calibration protocols, researchers can confidently navigate the "calcium blaze" and uncover the secrets of these high-concentration signaling hubs.

References

-

Andor. How Does Calcium Imaging Work | Calcium Indicators. Andor - Oxford Instruments. Available at: [Link].

- Paredes, R. M., Etzler, J. C., Watts, L. T., Zheng, W., & Lechleiter, J. D. (2008).

- Paredes, R. M., & Lechleiter, J. D. (2017). Chemical Calcium Indicators. Methods in molecular biology (Clifton, N.J.), 1511, 439–459.

- Hollingworth, S., Gee, K. R., & Baylor, S. M. (2009). Low-affinity Ca2+ indicators compared in measurements of skeletal muscle Ca2+ transients. Biophysical journal, 97(7), 1864–1872.

- Henderson, M. J., Baldwin, H. A., Werley, C. A., Boccardo, S., Whitaker, L. R., Yan, X., ... & Terman, D. (2015). A low affinity GCaMP3 variant (GCaMPer) for imaging the endoplasmic reticulum calcium store. PloS one, 10(10), e0139273.

-

ION Biosciences. Navigating the World of Calcium Indicators. Available at: [Link].

- Rehberg, M., et al. (2013). Direct Imaging of ER Calcium with Targeted-Esterase Induced Dye Loading (TED). Journal of Visualized Experiments, (75), e50360.

- Henderson, M. J., et al. (2015). A Low Affinity GCaMP3 Variant (GCaMPer) for Imaging the Endoplasmic Reticulum Calcium Store. PLOS ONE, 10(10), e0139273.

- Koop, A., et al. (2019). The kinetic mechanisms of fast-decay red-fluorescent genetically-encoded calcium indicators. Journal of Biological Chemistry, 294(12), 4463-4475.

- Kumari, R., et al. (2023). Calcium imaging: a technique to monitor calcium dynamics in biological systems. Cellular and Molecular Life Sciences, 80(5), 123.

- Rehberg, M., et al. (2013). Direct Imaging of ER Calcium with Targeted-Esterase Induced Dye Loading (TED). Journal of Visualized Experiments, (75).

- Lee, S., et al. (2023). Predicting neuronal firing from calcium imaging using a control theoretic approach. bioRxiv.

- Henderson, M. J., et al. (2015). A Low Affinity GCaMP3 Variant (GCaMPer) for Imaging the Endoplasmic Reticulum Calcium Store. PLoS ONE, 10(10), e0139273.

- Bilan, D. S., et al. (2023). Calcium Indicators with Fluorescence Lifetime-Based Signal Readout: A Structure–Function Study. International Journal of Molecular Sciences, 24(22), 16487.

-

Dynamic Biosensors. Binding Theory Equations for Affinity and Kinetics Analysis. Available at: [Link].

-

IonOptix. Appendix 4 - Calibration of Calcium Levels. Available at: [Link].

- Henderson, M. J., et al. (2015). A Low Affinity GCaMP3 Variant (GCaMPer) for Imaging the Endoplasmic Reticulum Calcium Store. PLoS ONE, 10(10), e0139273.

-

Wikipedia. GCaMP. Available at: [Link].

- Dickinson, G. D., et al. (2016). A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells. Cell Calcium, 60(4), 234-243.

Sources

- 1. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]

- 2. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Low-Affinity Ca2+ Indicators Compared in Measurements of Skeletal Muscle Ca2+ Transients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Low-affinity Ca2+ indicators compared in measurements of skeletal muscle Ca2+ transients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ionbiosciences.com [ionbiosciences.com]

- 6. researchgate.net [researchgate.net]

- 7. A Low Affinity GCaMP3 Variant (GCaMPer) for Imaging the Endoplasmic Reticulum Calcium Store | PLOS One [journals.plos.org]

- 8. A Low Affinity GCaMP3 Variant (GCaMPer) for Imaging the Endoplasmic Reticulum Calcium Store - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Direct Imaging of ER Calcium with Targeted-Esterase Induced Dye Loading (TED) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Acetoxymethyl Ester Dyes in Cell Biology

Introduction: The AM Ester Revolution in Live-Cell Imaging

The ability to peer inside a living cell and quantify its dynamic processes is a cornerstone of modern cell biology and drug discovery. The development of acetoxymethyl (AM) ester dyes, a groundbreaking innovation pioneered by Roger Tsien, revolutionized the field by providing a remarkably effective method for introducing fluorescent indicators into the cytosol of intact, living cells[1]. Before this, researchers were largely limited to invasive techniques like microinjection. AM ester chemistry transformed cell biology by enabling non-invasive, real-time measurements of a vast array of intracellular activities, from ion signaling to pH regulation and cell viability[1][2].

This guide provides a comprehensive overview of the core principles, applications, and critical best practices for using AM ester dyes. Moving beyond a simple recitation of protocols, we will explore the underlying mechanisms and rationale behind experimental choices, empowering researchers to optimize their workflows, troubleshoot common issues, and interpret their data with confidence.

The Core Principle: How AM Esters Work

The genius of the AM ester strategy lies in a simple chemical trick: temporarily masking charge to facilitate membrane transport.

The Challenge: The Impermeable Cell Membrane

Most fluorescent indicators and chelators are polyanionic molecules, meaning they carry multiple negative charges at physiological pH. This is by design; the negative charges are often essential for the molecule's function (e.g., binding to positive ions like Ca²⁺) and, crucially, for trapping it within the cell[3]. However, these very charges make the molecules hydrophilic and unable to passively diffuse across the hydrophobic lipid bilayer of the plasma membrane[2].

The Solution: The Acetoxymethyl Mask

The AM ester modification elegantly solves this problem. The acronym 'AM' stands for acetoxymethyl[2]. By attaching AM ester groups to the negatively charged carboxylate groups on the indicator dye, the charges are neutralized[1][2]. This modification renders the entire molecule uncharged, more hydrophobic, and therefore readily permeable to the cell membrane[1][3].

The Activation: Intracellular Esterase Activity

Once the AM ester dye diffuses into the cell, it encounters a class of ubiquitous intracellular enzymes called esterases[1][3]. These enzymes swiftly cleave the AM groups, a process known as hydrolysis[2][4]. This enzymatic action serves two critical functions:

-

Activation: It regenerates the original, charged form of the dye, which is often the only form that is fluorescent or capable of binding its target ion[3]. For example, Calcein AM is colorless and non-fluorescent until hydrolyzed to the intensely green fluorescent Calcein[3][4].

-

Trapping: The removal of the lipophilic AM groups restores the dye's negative charges, making it hydrophilic again. This "charged form" is now effectively trapped within the cytosol, as it can no longer easily cross the cell membrane[2][3].

This entire process allows for the passive loading of a functional probe, which then reports on the specific intracellular environment it was designed to measure.

Key Applications and Methodologies

The versatility of AM ester chemistry has led to the development of probes for a wide range of biological applications.

Measuring Cell Viability with Calcein AM

The presence of active intracellular esterases is a hallmark of metabolically active, viable cells[4][5]. The Calcein AM assay leverages this principle for a simple and robust measure of cell health.

-

Mechanism: Non-fluorescent Calcein AM enters the cell and is converted by esterases into the intensely green-fluorescent Calcein, which is well-retained within cells that have an intact plasma membrane[4][6]. Dead or dying cells with compromised membranes cannot retain Calcein and lack the requisite esterase activity.

-

Causality: The intensity of green fluorescence is directly proportional to the number of living cells in the sample, making it a powerful tool for cytotoxicity and cell proliferation assays[2][6][7].

-

Self-Validation: This assay is often paired with a dead-cell stain like Propidium Iodide (PI) or Ethidium Homodimer-1. These dyes are membrane-impermeant and only enter cells with damaged membranes, where they fluoresce red upon binding to nucleic acids. The dual staining provides a self-validating system, allowing for the simultaneous quantification of both live (green) and dead (red) cells within the same population[4].

-

Reagent Preparation:

-

Prepare a 1-5 mM stock solution of Calcein AM in high-quality, anhydrous Dimethyl Sulfoxide (DMSO). Store desiccated and protected from light at ≤ -20°C[8].

-

Prepare a stock solution of Propidium Iodide (PI) as per the manufacturer's instructions.

-

-

Cell Preparation:

-

Culture cells (adherent or suspension) to a logarithmic growth phase. Ensure cells are healthy and not under stress prior to the assay.

-

For adherent cells, plate them in a black-walled, clear-bottom microplate to minimize background fluorescence[8].

-

-

Staining Procedure:

-

Prepare a working solution by diluting the Calcein AM stock to a final concentration of 1-5 µM in a physiological buffer (e.g., PBS or HBSS). The optimal concentration should be determined empirically for each cell type. If desired, add PI to the working solution.

-

Remove the culture medium from the cells.

-

Add the Calcein AM working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

-

Washing:

-

Gently wash the cells twice with warm physiological buffer to remove extracellular dye. This step is critical for reducing background signal and ensuring measurement accuracy[8].

-

-

Data Acquisition:

-

Immediately visualize and quantify the fluorescence using a fluorescence microscope, flow cytometer, or plate reader.

-

Filters: Calcein (Green): Excitation ~495 nm / Emission ~515 nm. PI (Red): Excitation ~535 nm / Emission ~615 nm.

-

Monitoring Intracellular Calcium (Ca²⁺) Dynamics

Calcium is a critical second messenger in countless signaling pathways. AM esters of Ca²⁺ indicators like Fura-2, Fluo-4, and Calbryte™ 520 allow for real-time monitoring of Ca²⁺ fluctuations in response to stimuli[2].

-

Mechanism: Dyes like Fura-2 AM are ratiometric, meaning their fluorescence excitation or emission profile shifts upon binding Ca²⁺[9]. Fura-2, once activated in the cell, is excited at two wavelengths (~340 nm and ~380 nm). The fluorescence intensity at 340 nm increases with Ca²⁺ binding, while the intensity at 380 nm decreases[10]. The ratio of these intensities (340/380) provides a quantitative measure of intracellular Ca²⁺ concentration that is largely independent of dye concentration or photobleaching.

-

Causality: By monitoring this ratio over time, researchers can precisely track calcium influx and release from internal stores in response to neurotransmitters, drugs, or other stimuli.

Measuring Intracellular pH

Intracellular pH is tightly regulated and plays a key role in enzymatic activity, cell growth, and signal transduction. BCECF-AM is the most widely used dye for this purpose[11].

-

Mechanism: 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF) is a pH-sensitive dye. After loading as BCECF-AM and subsequent hydrolysis, its fluorescence intensity is proportional to pH within the physiological range[12][13]. With a pKa of ~6.98, it is ideally suited for measuring cytosolic pH[11][12].

-

Causality: Like Fura-2, BCECF can be used ratiometrically (exciting at ~490 nm and a pH-insensitive isosbestic point at ~440 nm) to provide a quantitative readout of intracellular pH, enabling the study of proton exchangers and transporters[11][13][14].

| Dye Name | Target Analyte | Common Application | Excitation (nm) | Emission (nm) | Key Feature |

| Calcein AM | Esterase Activity / Membrane Integrity | Cell Viability & Cytotoxicity[2] | ~495 | ~515 | Intense green fluorescence in live cells only[4]. |

| Fura-2 AM | Intracellular Ca²⁺ | Ratiometric Calcium Imaging | ~340 / ~380 | ~510 | Ratiometric measurement minimizes artifacts. |

| Fluo-8 AM | Intracellular Ca²⁺ | High-Throughput Calcium Screening[2] | ~490 | ~520 | Brighter signal than Fluo-4; good for plate readers. |

| BCECF AM | Intracellular pH | Cytosolic pH Measurement[12] | ~490 / ~440 | ~535 | Ratiometric pH indicator for physiological range[11]. |

Field-Proven Insights: Best Practices and Troubleshooting

While powerful, the AM ester technique is not without its pitfalls. Adherence to best practices is essential for generating reliable and reproducible data.

Reagent Handling and Preparation

-

Anhydrous DMSO is Critical: AM esters are susceptible to spontaneous hydrolysis. Always use high-quality, anhydrous DMSO for preparing stock solutions[3]. Moisture contamination will degrade the dye before it ever reaches the cells[3].

-

Storage: Store DMSO stock solutions in small, single-use aliquots, well-sealed, desiccated, and frozen at -20°C or below to prevent moisture uptake and degradation[3][15]. Protect from light.

-

Dispersion: When diluting the DMSO stock into aqueous loading buffer, aggregation can occur. To aid dispersion, some protocols recommend adding a non-ionic detergent like Pluronic F-127[16].

Optimizing the Loading Protocol

The goal of the loading step is to achieve sufficient cytosolic concentration of the active dye without causing cellular stress or artifacts.

-

Concentration and Time: The optimal dye concentration (typically 1-10 µM) and incubation time (15-60 minutes) vary significantly between cell types[4]. It is imperative to determine these parameters empirically for your specific cell line to achieve a strong signal with minimal background.

-

Temperature: Loading is typically performed at 20-37°C[16]. While 37°C promotes faster loading, some cell types may load more evenly or show less dye extrusion at room temperature.

-

Washing is Non-Negotiable: After loading, thoroughly wash cells with fresh, warm, serum-free buffer to remove any extracellular or membrane-bound dye. This is one of the most important steps for reducing background fluorescence[8].

Common Pitfalls and Self-Validating Solutions

| Problem | Causality & Explanation | Troubleshooting & Validation Strategy |

| Weak or No Signal | - Degraded Dye: AM ester was hydrolyzed by moisture during storage[3].- Inefficient Loading: Suboptimal dye concentration, time, or temperature for the specific cell type.- Low Esterase Activity: Some cell types have intrinsically low esterase levels, leading to poor dye activation[16]. | - Validation: Always use fresh or properly stored aliquots of dye. Prepare new solutions as needed.- Optimization: Titrate dye concentration and incubation time systematically[17].- Control: Use a positive control cell line known to load well. |

| High Background | - Incomplete Washing: Extracellular dye remains in the well, contributing to signal.- Premature Hydrolysis: Extracellular esterases (e.g., in serum) can cleave the dye outside the cells[1][16].- Dye Extrusion: Active dye is pumped out of the cell. | - Protocol: Increase the number and rigor of wash steps[8]. Always load in serum-free medium[16].- Validation: Image a cell-free region of the well; it should be dark. If not, washing is insufficient.- Mitigation: Use an organic anion transporter (OAT) inhibitor like probenecid to reduce dye leakage[16][18]. |

| Compartmentalization | - Incomplete Hydrolysis: Partially hydrolyzed, still-lipophilic dye can accumulate in organelles (mitochondria, ER) instead of remaining in the cytosol[16][19].- Overloading: Using too high a dye concentration or too long an incubation time can exacerbate this issue[19]. | - Observation: High-resolution microscopy will reveal punctate or reticular staining instead of diffuse cytosolic fluorescence.- Optimization: Reduce dye concentration and/or incubation time. Allow a "rest" period (15-60 min) after washing for complete de-esterification before imaging[4]. |

| In Vivo Failure | - High Extracellular Esterase Activity: Plasma and extracellular fluids in living animals have very high esterase activity, which cleaves the AM dye before it can enter the target cells[1]. | - Reality Check: Standard AM dyes are generally ineffective for in vivo applications due to rapid extracellular cleavage[1].- Alternative: For in vivo studies, alternative dye delivery strategies must be considered[1]. |

Conclusion: Harnessing the Power of AM Dyes

Acetoxymethyl ester dyes remain an indispensable tool in the cell biologist's toolkit. Their elegant mechanism of action provides a powerful yet accessible method for probing the inner workings of live cells. However, their successful application hinges on a thorough understanding of the principles of loading, activation, and retention. By appreciating the causality behind each protocol step—from the necessity of anhydrous DMSO to the critical importance of washing and the potential for artifacts like compartmentalization—researchers can move from simply following a recipe to intelligently designing and troubleshooting their experiments. This E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) based approach ensures the generation of high-quality, reliable data that truly reflects the underlying biology.

References

-

Beier, C. P., & Thurber, G. M. (2014). Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases. PLoS ONE, 9(2), e88691. Retrieved from [Link]

-

BCECF pH Indicator for Measuring Intracellular pH. (n.d.). Bio-Rad. Retrieved from [Link]

-

A rapid method for measuring intracellular pH using BCECF-AM. (1998). Journal of Biochemical and Biophysical Methods, 36(2-3), 127-138. Retrieved from [Link]

-

Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. (2017). Bio-protocol, 7(14), e2413. Retrieved from [Link]

-

Predicting and avoiding subcellular compartmentalization artifacts arising from acetoxymethyl ester calcium imaging probes. (1997). Cell Calcium, 21(5), 327-340. Retrieved from [Link]

-

Intracellular pH. (n.d.). Stratech. Retrieved from [Link]

-

Ca2+ imaging with FURA-2 AM. (n.d.). Moodle@Units. Retrieved from [Link]

-

Calcium Imaging of Cortical Neurons using Fura-2 AM. (2009). Journal of Visualized Experiments, (23), 1014. Retrieved from [Link]

-

Regulation of organic anion transporters: Role in physiology, pathophysiology, and drug elimination. (2020). Pharmacology & Therapeutics, 216, 107647. Retrieved from [Link]

-

Troubleshooting in Fluorescent Staining. (n.d.). Creative Bioarray. Retrieved from [Link]

-

An In Vivo Fluorescence Image Analysis Tool for Esterase Activity Quantification in Daphnia. (2025). Environmental Science & Technology. Retrieved from [Link]

-

Troubleshooting During the Dye Process. (n.d.). School of SweetGeorgia. Retrieved from [Link]

Sources

- 1. Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is an AM ester? | AAT Bioquest [aatbio.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. biotium.com [biotium.com]

- 7. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]

- 8. resources.rndsystems.com [resources.rndsystems.com]

- 9. bio-protocol.org [bio-protocol.org]

- 10. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

- 11. stratech.co.uk [stratech.co.uk]

- 12. bio-rad.com [bio-rad.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. A rapid method for measuring intracellular pH using BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. moodle2.units.it [moodle2.units.it]

- 16. Loading and Calibration of Intracellular Ion Indicators—Note 19.1 | Thermo Fisher Scientific - JP [thermofisher.com]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. docs.aatbio.com [docs.aatbio.com]

- 19. Predicting and avoiding subcellular compartmentalization artifacts arising from acetoxymethyl ester calcium imaging probes. The case of fluo-3 AM and a general account of the phenomenon including a problem avoidance chart - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: BTC-AM Cell Loading Protocol for Cultured Neurons

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling Neuronal Signaling with BTC-AM

In the intricate landscape of neuronal communication, the precise measurement of intracellular ion dynamics is paramount. BTC-AM emerges as a valuable tool for researchers, offering a unique profile for monitoring intracellular signaling. While traditionally known as a low-affinity calcium (Ca²⁺) indicator, making it particularly well-suited for studying cellular events associated with large calcium transients, evidence also points to its utility as a fluorescent indicator for intracellular zinc (Zn²⁺)[1]. This dual capability, combined with its ratiometric potential, positions BTC-AM as a versatile probe in neuroscience research.

This application note provides a comprehensive, field-proven guide to the principles and practice of loading BTC-AM into cultured neurons. We will delve into the mechanistic underpinnings of the protocol, offering not just a series of steps, but a framework for understanding and optimizing the technique for your specific experimental needs.

The Science of AM Ester Loading: A Look Under the Hood

The successful delivery of BTC into the neuronal cytoplasm hinges on the clever chemical design of its acetoxymethyl (AM) ester form. The lipophilic AM groups mask the charge of the BTC molecule, allowing it to readily traverse the cell membrane. Once inside the neuron, ubiquitous intracellular esterases cleave off the AM esters, liberating the active, ion-sensitive form of BTC. This process effectively traps the indicator within the cell, ready to report on changes in intracellular ion concentrations.

dot graph TD { A[BTC-AM (Lipophilic, Cell-Permeant)] -- Crosses Cell Membrane --> B{Neuron}; subgraph Neuron Interior B -- Intracellular Esterases --> C[BTC (Hydrophilic, Cell-Impermeant) + Formaldehyde + Acetic Acid]; C -- Binds to Ca²⁺ or Zn²⁺ --> D[Fluorescence Emission]; end

} caption: "Mechanism of BTC-AM loading and activation in a neuron."

Core Protocol: Loading BTC-AM into Cultured Neurons

This protocol is a robust starting point for a variety of cultured neuronal types. However, optimal conditions may vary depending on the specific cell line or primary culture.

Reagents and Materials:

-

BTC-AM (acetoxymethyl ester)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127, 20% solution in DMSO

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Cultured neurons on coverslips or in imaging plates

Stock Solution Preparation:

-

BTC-AM Stock Solution (1 mM): Prepare a 1 mM stock solution of BTC-AM in anhydrous DMSO. It is crucial to use high-quality, anhydrous DMSO to prevent hydrolysis of the AM ester. Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture.

-

Pluronic® F-127 Working Solution: Pluronic® F-127 is a non-ionic surfactant that aids in the dispersion of the hydrophobic AM ester in the aqueous loading buffer, preventing dye aggregation and improving loading efficiency. Use a commercially available 20% solution in DMSO or prepare it from solid Pluronic® F-127.

Loading Protocol:

-

Prepare Loading Buffer: For each well or coverslip, prepare a fresh loading buffer. A typical starting concentration for BTC-AM is in the range of 1-5 µM. To prepare a 2 µM loading solution in 1 mL of HBSS:

-

In a microfuge tube, mix 2 µL of 1 mM BTC-AM stock solution with 1 µL of 20% Pluronic® F-127. Vortex briefly to ensure thorough mixing.

-

Add this mixture to 1 mL of pre-warmed (37°C) HBSS and vortex again.

-

-

Cell Loading:

-

Aspirate the culture medium from the neurons.

-

Gently add the prepared loading buffer to the cells.

-

Incubate the cells for 30-60 minutes at 37°C. The optimal incubation time should be determined empirically for your specific neuronal culture.

-

-

Washing and De-esterification:

-

After incubation, aspirate the loading buffer.

-

Wash the cells twice with pre-warmed HBSS or culture medium to remove any extracellular dye.

-

Add fresh, pre-warmed culture medium and incubate for an additional 30 minutes at 37°C. This de-esterification period allows the intracellular esterases to fully cleave the AM groups, ensuring a robust fluorescent signal.

-

-

Imaging: The loaded neurons are now ready for imaging.

dot graph TD { A[Prepare 1 mM BTC-AM in DMSO] --> B[Mix BTC-AM and Pluronic F-127]; B --> C[Dilute in pre-warmed HBSS to 1-5 µM]; C --> D{Incubate neurons for 30-60 min at 37°C}; D --> E[Wash twice with pre-warmed HBSS]; E --> F[Incubate for 30 min de-esterification]; F --> G[Image Neurons];

} caption: "Workflow for BTC-AM loading in cultured neurons."

Optimizing Your Protocol: Key Parameters and Considerations

| Parameter | Recommended Range | Rationale and Expert Insights |

| BTC-AM Concentration | 1 - 10 µM | Higher concentrations can lead to cytotoxicity and intracellular buffering of ion signals. Start with a low concentration and increase if the signal-to-noise ratio is insufficient. |

| Incubation Time | 30 - 60 minutes | Longer incubation times can improve dye loading but may also increase the risk of compartmentalization and cytotoxicity. |

| Temperature | 37°C | While 37°C is optimal for enzymatic activity, some protocols suggest loading at room temperature to reduce dye sequestration into organelles. |

| Pluronic® F-127 | 0.02 - 0.1% (v/v) | Essential for preventing dye aggregation in the aqueous loading buffer. |

| Probenecid (Optional) | 1 - 2.5 mM | Probenecid is an organic anion transport inhibitor that can reduce the leakage of the de-esterified dye from the cells, particularly during long-term imaging experiments. |

BTC-AM for Zinc Imaging: A Specialized Application

The fluorescence of BTC is significantly enhanced upon binding to Zn²⁺[1]. This property makes it a valuable tool for studying neuronal zinc dynamics. When using BTC-AM for zinc imaging, the same loading protocol can be applied. However, it is crucial to consider the following:

-

Spectral Shift: The fluorescence excitation spectrum of BTC may differ when bound to Zn²⁺ compared to Ca²⁺. It is advisable to perform a spectral scan to determine the optimal excitation and emission wavelengths for zinc-bound BTC in your experimental setup.

-

Calibration: For quantitative measurements of intracellular zinc, in situ calibration is necessary. This typically involves using a zinc ionophore (e.g., pyrithione) and a heavy metal chelator (e.g., TPEN) to determine the minimum and maximum fluorescence signals.

-

Specificity: While BTC shows a strong response to zinc, it is not entirely selective and will still respond to high concentrations of calcium. Therefore, experimental controls are essential to differentiate between Ca²⁺ and Zn²⁺ signals. This can be achieved by using specific ion chelators or by manipulating the extracellular ion concentrations.

Troubleshooting Common Issues

| Problem | Possible Cause | Solution |

| Low Fluorescence Signal | Incomplete de-esterification. Insufficient dye loading. | Extend the de-esterification period. Increase the BTC-AM concentration or incubation time. |

| High Background Fluorescence | Incomplete removal of extracellular dye. | Ensure thorough washing after the loading step. |

| Dye Compartmentalization | Sequestration of the dye into organelles (e.g., mitochondria). | Lower the loading temperature to room temperature. Reduce the dye concentration and incubation time. |

| Phototoxicity | Excessive exposure to excitation light. | Use the lowest possible excitation light intensity and exposure time. Utilize a more sensitive camera. |

| Rapid Signal Loss | Dye leakage from the cells. | Consider adding probenecid to the loading and imaging buffer. |

Spectral Properties of BTC

Understanding the spectral properties of BTC is critical for successful imaging.

-

Excitation: BTC exhibits a shift in its excitation maximum upon ion binding. In its ion-free form, the excitation is around 480 nm. When bound to Ca²⁺ or Zn²⁺, the excitation maximum shifts to approximately 400 nm. This allows for ratiometric imaging by alternating excitation between these two wavelengths.

-

Emission: The emission maximum of BTC is typically in the range of 525-540 nm.

For ratiometric imaging, the ratio of the fluorescence intensity at the two excitation wavelengths (e.g., 400 nm / 480 nm) provides a quantitative measure of the intracellular ion concentration that is less susceptible to variations in dye concentration, cell thickness, and photobleaching.

Conclusion: A Powerful Tool for Neuronal Research

The BTC-AM loading protocol, when optimized, provides a reliable method for introducing this versatile fluorescent indicator into cultured neurons. Its utility in measuring both high-concentration calcium transients and intracellular zinc dynamics makes it a valuable asset for neuroscientists investigating a wide range of cellular processes, from synaptic transmission to excitotoxicity. By understanding the principles behind the protocol and carefully considering the key optimization parameters, researchers can unlock the full potential of BTC-AM to illuminate the intricate signaling pathways within the nervous system.

References

- Hyrc, K. L., Bownik, J. M., & Goldberg, M. P. (1998).

-

Sensi-Tools. (n.d.). BTC-AM. Retrieved from [Link]

- Hyrc, K. L., & Goldberg, M. P. (2000). Ionic selectivity of low-affinity ratiometric calcium indicators: mag-Fura-2, Fura-2FF and BTC. Cell Calcium, 27(2), 75–86.

Sources

Application Note: Optimizing Calcein AM Concentration for Live-Cell Staining

Note on Reagent Identification: The term "Btc AM" does not correspond to a standard cell staining reagent. Based on the common use of acetoxymethyl (AM) esters for live-cell imaging, this guide has been developed for Calcein AM , a widely used and mechanistically similar fluorescent dye for assessing cell viability. It is presumed this is the intended reagent.

Authored by: Senior Application Scientist, Advanced Cell Diagnostics

Introduction: The Principle of Viability Staining with Calcein AM